UDP-D-mannose

Description

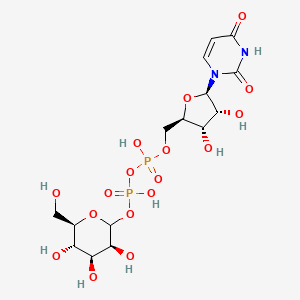

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O17P2 |

|---|---|

Molecular Weight |

566.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12+,13-,14?/m1/s1 |

InChI Key |

HSCJRCZFDFQWRP-BHARQNLVSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

UDP mannose uridine diphosphate mannose |

Origin of Product |

United States |

Intracellular Transport and Subcellular Localization of Nucleotide Activated D Mannose Derivatives

Molecular Mechanisms of Nucleotide Sugar Transporters (NSTs)

Nucleotide Sugar Transporters (NSTs) are a family of hydrophobic, multiple-transmembrane proteins, predominantly from the Solute Carrier 35 (SLC35) family, that mediate the translocation of nucleotide sugars from the cytosol into the ER and Golgi lumen. nih.gov These transporters function as antiporters, exchanging a nucleotide sugar for the corresponding nucleoside monophosphate. medchemexpress.com This antiport mechanism is crucial for maintaining the fidelity and efficiency of glycosylation reactions.

The specificity of NSTs is a critical aspect of their function. While some transporters are highly specific for a single nucleotide sugar, others exhibit broader specificity, capable of transporting multiple, structurally related substrates. mdpi.com For instance, some transporters can handle several UDP-activated sugars. However, transporters that can move both UDP- and GDP-activated sugars have not been identified, suggesting that the nucleotide portion of the molecule is a key determinant for transporter recognition. nih.gov

Research into the transport of mannose donors has historically and extensively focused on GDP-D-mannose. Specific transporters, such as Vrg4p in yeast and GONST1 in plants, have been identified and characterized as GDP-D-mannose transporters. nih.govresearchgate.net In humans, the SLC35D2 transporter is known to be a multi-substrate transporter for UDP-N-acetylglucosamine, UDP-glucose, and GDP-mannose. medchemexpress.comabbexa.com

Current Understanding of UDP-D-Mannose Transport: Despite the recent identification of this compound in mammalian cells and tissues, specific transporters dedicated to or capable of translocating this nucleotide sugar have not yet been characterized. nih.govresearchgate.net The existing literature on NSTs does not list this compound as a substrate for any known transporter. It is hypothesized that its transport may be mediated by a yet-to-be-identified NST or by an existing transporter with a broader substrate specificity than currently appreciated. The significantly lower abundance of this compound compared to GDP-D-mannose may have made its transport activity difficult to detect in previous studies. nih.gov Further research is required to elucidate the specific molecular mechanisms governing the potential transport of this compound across intracellular membranes.

Golgi Apparatus Transport and its Role in Glycosylation Lumina

The Golgi apparatus is the central hub for the processing and maturation of glycans on proteins and lipids. The transport of nucleotide sugars into the Golgi lumen is a prerequisite for these glycosylation reactions, which are catalyzed by a host of lumenal glycosyltransferases. nih.gov The availability of specific nucleotide sugars, controlled by their respective NSTs, can be a rate-limiting step in the synthesis of complex glycan structures. nih.gov

For mannosylation events within the Golgi, such as the elongation of O-linked mannose chains or the processing of N-glycans, the well-established donor is GDP-D-mannose, supplied by dedicated transporters. medchemexpress.comnih.gov For example, the Golgi-localized GDP-mannose transporter in yeast (Vrg4p) is essential for the effective mannosylation of proteins and glycolipids. nih.gov In plants, the GONST family of transporters performs a similar function. pnas.org

Current Understanding of this compound in the Golgi: While this compound has been detected in mammalian tissues, its transport into the Golgi apparatus and its role as a mannose donor in Golgi-specific glycosylation pathways remain speculative. nih.govresearchgate.net There is currently no direct evidence demonstrating the presence or activity of a this compound transporter in the Golgi membrane. Consequently, its potential contribution to the synthesis of mannosylated glycoconjugates within the Golgi lumen is unknown. The higher concentrations of this compound found in specific brain regions, such as the hypothalamus and neocortex, suggest a potential for a specialized, tissue-specific role in glycosylation that is yet to be explored. nih.gov

Endoplasmic Reticulum Requirements for Mannose Donors

The endoplasmic reticulum is the site for the initial stages of N-linked glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. jci.org These processes universally rely on a specific mannose donor, dolichol-phosphate-mannose (Dol-P-Man). jci.orgsigmaaldrich.com Dol-P-Man is synthesized on the cytosolic face of the ER from GDP-D-mannose and dolichol-phosphate. sigmaaldrich.com The resulting Dol-P-Man is then "flipped" across the ER membrane into the lumen, where it serves as the exclusive mannose donor for lumenal mannosyltransferases. nih.gov The initial steps of N-glycan precursor synthesis on the cytosolic side of the ER also utilize GDP-D-mannose directly. jci.orgsigmaaldrich.com

Current Understanding of this compound in the ER: The established pathway for mannosylation in the ER exclusively involves GDP-D-mannose as the precursor for Dol-P-Man and for the initial cytosolic stages of N-glycan synthesis. jci.orgresearchgate.net There is no current scientific literature to suggest that this compound can serve as a substrate for dolichol-phosphate-mannose synthase or any other ER-resident mannosyltransferase. While one study noted the existence of this compound and its potential as a donor substrate, it also clarified that its involvement in processes like C-mannosylation is not clear. researchgate.net Therefore, the requirement of the ER for mannose donors is currently understood to be fulfilled by GDP-D-mannose, and a role for this compound in these fundamental pathways has not been demonstrated.

Data Tables

Table 1: Selected Nucleotide Sugar Transporters and Their Characterized Substrates

| Transporter | Organism | Primary Substrate(s) | This compound Transport |

| VRG4 (Vrg4p) | Saccharomyces cerevisiae | GDP-D-mannose | Not reported |

| GONST1 | Arabidopsis thaliana | GDP-D-mannose | Not reported |

| SLC35A1 (CST) | Human | CMP-sialic acid | Not reported |

| SLC35A2 (UGT) | Human | UDP-galactose, UDP-N-acetylgalactosamine | Not reported |

| SLC35D2 | Human | UDP-N-acetylglucosamine, UDP-glucose, GDP-D-mannose | Not reported |

| LPG2 | Leishmania | GDP-mannose, GDP-fucose, GDP-arabinose | Not reported |

This table summarizes the characterized substrates for several key nucleotide sugar transporters to illustrate that this compound is not a currently recognized substrate.

Enzymatic Utilization of Udp D Mannose and Gdp D Mannose in Glycoconjugate Biosynthesis

Role in N-Linked Glycosylation of Proteins

N-linked glycosylation, the attachment of a complex oligosaccharide to an asparagine residue of a protein, is a critical post-translational modification essential for protein folding, stability, and function. libretexts.orgresearchgate.net This intricate process begins in the endoplasmic reticulum (ER) and involves both GDP-D-mannose and its derivative, dolichol-phosphate-mannose, as key mannose donors. researchgate.netnih.gov

Initial Mannose Addition to Dolichyl-Linked Oligosaccharides

The assembly of the precursor oligosaccharide for N-linked glycosylation is initiated on the cytoplasmic face of the ER membrane. This process involves the construction of a lipid-linked oligosaccharide (LLO) on a dolichyl pyrophosphate anchor. wikipedia.org The first five mannose residues are added to the growing glycan chain from the sugar nucleotide GDP-D-mannose. nih.gov These reactions are catalyzed by specific glycosyltransferases. wikipedia.org Following the addition of these mannose residues, the resulting Man5GlcNAc2-P-Dolichol intermediate is translocated across the ER membrane into the lumen. wikipedia.orgsigmaaldrich.com

Mannosyltransferase-Mediated Glycan Assembly in ER and Golgi

Within the ER lumen, the oligosaccharide precursor is further elongated by the addition of four more mannose residues. nih.gov The donor for these mannosylation events is dolichol-phosphate-mannose (Dol-P-Man), which is synthesized in the ER from GDP-D-mannose and dolichol-phosphate. researchgate.netwikipedia.org Once the complete precursor, Glc3Man9GlcNAc2-PP-dolichol, is assembled, it is transferred to nascent polypeptide chains. wikipedia.org Subsequent modifications, including the trimming and addition of mannose residues, occur in the ER and Golgi apparatus, mediated by various mannosidases and mannosyltransferases. libretexts.orgwikipedia.org While GDP-D-mannose is the primary precursor for the initial LLO assembly, the potential for UDP-D-mannose to act as a donor in the Golgi for N-glycan modification exists, though its role is less defined compared to GDP-D-mannose. researchgate.net

Involvement in O-Mannosylation Pathways

O-mannosylation involves the attachment of a mannose sugar to the hydroxyl group of a serine or threonine residue on a protein. oup.comoup.com This modification is crucial for the function of certain proteins, particularly in fungi and animals. oup.comoup.com The initial mannosylation step in the ER utilizes dolichol-phosphate-mannose, which is synthesized from GDP-D-mannose, as the mannose donor. oup.comnih.gov The transfer is catalyzed by protein O-mannosyltransferases (PMTs). oup.comnih.gov Further elongation of the O-linked mannose chains in the Golgi apparatus can then proceed via the direct use of GDP-D-mannose by specific mannosyltransferases. encyclopedia.pub

Contribution to C-Mannosylation Processes

A unique form of glycosylation is C-mannosylation, where a mannose residue is attached via a C-C bond to the indole (B1671886) ring of a tryptophan residue. researchgate.netuzh.ch This modification is found on a variety of secreted and cell-surface proteins. The mannose donor for this reaction is dolichol-phosphate-mannose, which is derived from GDP-D-mannose. nih.govuzh.ch The reaction is catalyzed by C-mannosyltransferases located in the endoplasmic reticulum. uzh.ch While Dol-P-Man is the established donor, the recent identification of this compound in mammalian cells has raised the possibility of its involvement in C-mannosylation, although this remains an area of active investigation. researchgate.netresearchgate.net

Precursor for Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that tether proteins to the cell surface. nih.govmolbiolcell.org The biosynthesis of the core GPI anchor structure occurs in the endoplasmic reticulum and involves the sequential addition of several monosaccharides, including mannose, to a phosphatidylinositol molecule. nih.govfrontiersin.org The mannose residues are transferred from dolichol-phosphate-mannose, making GDP-D-mannose the ultimate precursor for these essential modifications in GPI anchor synthesis. nih.govnih.gov

Biosynthesis of Specific Polysaccharides and Glycolipids in Diverse Organisms

Both this compound and GDP-D-mannose are pivotal in the synthesis of a wide variety of polysaccharides and glycolipids across different life forms.

Bacteria: GDP-D-mannose is a key precursor for the synthesis of mannose-containing lipopolysaccharide (LPS) O-antigens and capsular polysaccharides, which are critical for bacterial virulence and survival. annualreviews.org

Fungi: In organisms like Candida albicans, GDP-D-mannose is the essential donor for the synthesis of the extensive mannan (B1593421) structures of the fungal cell wall. encyclopedia.pub

Plants: Plants utilize GDP-D-mannose for synthesizing ascorbic acid (vitamin C) and for glycosylating various secondary metabolites. oup.com this compound is a precursor for cell wall polysaccharides. agriculturejournals.cz For instance, the Arabidopsis thaliana protein GONST1 has been identified as a GDP-sugar transporter that supplies GDP-D-mannose to the Golgi for the synthesis of a class of glycosylated sphingolipids called glycosylinositol phosphoceramides (GIPCs). oup.com

Archaea: In the marine archaeon Rhodothermus marinus, mannosylglycerate (B1198315) synthase uses GDP-D-mannose to produce the stress protectant 2-O-alpha-D-mannosyl glycerate. uniprot.org The enzyme can also utilize this compound, though less efficiently. uniprot.org

| Enzymatic Pathway | Primary Mannose Donor(s) | Key Enzymes/Transporters | Location |

| N-Linked Glycosylation (Initial Assembly) | GDP-D-mannose | Glycosyltransferases | Cytoplasmic face of ER |

| N-Linked Glycosylation (ER Elongation) | Dolichol-phosphate-mannose (from GDP-D-mannose) | Mannosyltransferases | ER Lumen |

| O-Mannosylation | Dolichol-phosphate-mannose (from GDP-D-mannose), GDP-D-mannose | Protein O-mannosyltransferases (PMTs), Mannosyltransferases | ER, Golgi |

| C-Mannosylation | Dolichol-phosphate-mannose (from GDP-D-mannose) | C-mannosyltransferases | ER |

| GPI Anchor Biosynthesis | Dolichol-phosphate-mannose (from GDP-D-mannose) | GPI mannosyltransferases | ER |

| Bacterial Polysaccharide Synthesis | GDP-D-mannose | Various Glycosyltransferases | Cytoplasm |

| Fungal Cell Wall Synthesis | GDP-D-mannose | Mannosyltransferases | Golgi |

| Plant Glycolipid Synthesis | GDP-D-mannose | GONST1 (GDP-sugar transporter) | Golgi |

Fungal Cell Wall Polysaccharide Elongation (e.g., Mannans, Galactomannans)

In fungi, GDP-D-mannose is the primary donor for the synthesis of mannans and galactomannans, which are essential components of the cell wall. mdpi.comoup.com The biosynthesis of these polysaccharides is a complex process that occurs within the Golgi apparatus.

Mannan Synthesis: The elongation of N-glycans in fungi like Saccharomyces cerevisiae involves the addition of mannose residues from GDP-D-mannose to form a linear α-1,6-mannan backbone with α-1,2-mannoside side chains. mdpi.com In contrast, the mannan of Aspergillus fumigatus consists of repeating α-linked tetramannoside units. annualreviews.org This process is catalyzed by a series of mannosyltransferases. mdpi.comasm.org The transport of GDP-D-mannose from the cytosol into the Golgi lumen is a critical step, mediated by GDP-mannose transporters (GMTs). oup.comnih.gov Deletion of these transporters severely affects mannosylation and fungal growth. oup.comnih.gov

Galactomannan (B225805) Synthesis: Aspergillus fumigatus produces galactomannan, a polysaccharide with a mannan backbone and galactofuranose side chains. mdpi.com The synthesis of the mannan backbone relies on GDP-D-mannose as the mannosyl donor, utilized by Ktr mannosyltransferases. asm.org The galactofuran side chains are synthesized from UDP-galactofuranose, which is formed from UDP-galactopyranose by the enzyme UDP-galactopyranose mutase. mdpi.com The entire process is thought to occur in the Golgi lumen, with the completed galactomannan being anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor or covalently linked to the cell wall. mdpi.comnih.gov

Key Enzymes in Fungal Mannan and Galactomannan Synthesis

| Enzyme | Function | Substrate(s) | Product(s) | Organism Example |

|---|---|---|---|---|

| Mannosyltransferases (e.g., Ktr4p) | Elongation of the mannan backbone | GDP-D-mannose, α-1,2-mannobiose, α-1,6-mannobiose | Trisaccharides | Aspergillus fumigatus asm.org |

| GDP-mannose transporter (GMT) | Transports GDP-D-mannose into the Golgi lumen | GDP-D-mannose (cytosolic) | GDP-D-mannose (luminal) | Aspergillus nidulans, Aspergillus fumigatus oup.comnih.gov |

Bacterial Lipopolysaccharide (LPS) and Capsule Polysaccharide Assembly

In bacteria, both this compound and GDP-D-mannose are precursors for the synthesis of various components of the cell envelope, including the O-antigen of lipopolysaccharide (LPS) and capsular polysaccharides (CPS).

Lipopolysaccharide (LPS) Synthesis: LPS is a major component of the outer membrane of most Gram-negative bacteria. pnas.org GDP-D-mannose is a crucial intermediate in the synthesis of the O-specific polysaccharide (O-PS) chain of LPS in bacteria like Coxiella burnetii. plos.orgnih.gov In this organism, GDP-D-mannose is a precursor to GDP-β-D-virenose, an unusual sugar found in its LPS. plos.orgnih.gov The synthesis of GDP-D-mannose itself starts from fructose-6-phosphate (B1210287) and involves the enzymes phosphomannose isomerase (PMI), phosphomannomutase (PMM), and GDP-mannose pyrophosphorylase (GMP). plos.orgnih.gov In Rhizobium leguminosarum, the mannosyl transferase LpcC utilizes GDP-mannose to add a mannose unit to the inner core of the LPS. nih.govnih.gov

UDP-sugars also play a significant role. For instance, UDP-glucose is a precursor for UDP-glucuronic acid, a component of the O-antigen in many Gram-negative bacteria. csic.es In some bacteria, a five-enzyme pathway involving WbpA, WbpB, WbpE, WbpD, and WbpI produces UDP-D-ManNAc3NAcA, a rare di-N-acetylated mannuronic acid residue found in the LPS of Pseudomonas aeruginosa and Bordetella pertussis. researchgate.net

Capsular Polysaccharide (CPS) Synthesis: Bacterial capsules are protective outer layers composed of polysaccharides. The synthesis of these capsules often involves nucleotide sugars derived from this compound and GDP-D-mannose. In Escherichia coli, the genes for colanic acid synthesis, a type of CPS, are involved in generating GDP-mannose and GDP-fucose. annualreviews.org In Campylobacter jejuni, UDP-ManNAcA is synthesized from UDP-GlcNAc for CPS formation. acs.org Staphylococcus aureus serotype 5 CPS biosynthesis is predicted to involve the conversion of UDP-GlcNAc to UDP-d-FucNAc. nih.gov

Key Biosynthetic Pathways in Bacterial Polysaccharide Synthesis

| Polysaccharide | Precursor(s) | Key Intermediate(s) | Organism Example |

|---|---|---|---|

| LPS O-antigen | GDP-D-mannose | GDP-β-D-virenose | Coxiella burnetii plos.orgnih.gov |

| LPS inner core | GDP-D-mannose | Mannosylated Kdo2-lipid IVA | Rhizobium leguminosarum nih.govnih.gov |

| LPS O-antigen | UDP-GlcNAc | UDP-D-ManNAc3NAcA | Pseudomonas aeruginosa researchgate.net |

Plant Cell Wall Component Synthesis (e.g., Hemicellulose, Pectin)

In plants, both this compound and GDP-D-mannose are vital precursors for the synthesis of cell wall components, particularly hemicelluloses and pectins. nih.govnih.gov

Hemicellulose Synthesis: Hemicelluloses like glucomannans and galactomannans contain D-mannose that is derived from GDP-D-mannose. pnas.org GDP-D-mannose serves as the direct donor for mannosyltransferases involved in building the mannan backbone of these polymers. oup.com UDP-glucose is another crucial starting material for the synthesis of various nucleotide sugars that form hemicellulose monomers, such as UDP-xylose and UDP-arabinose. nih.govfrontiersin.org

Pectin Synthesis: Pectins are a complex group of polysaccharides in the primary cell wall. GDP-D-mannose is a precursor for L-galactose, a component of the pectic polysaccharide rhamnogalacturonan-II (RG-II). nih.govoup.com The enzyme GDP-D-mannose 3,5-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose, which is a key step connecting ascorbate (B8700270) biosynthesis and cell wall metabolism. nih.govoup.com This GDP-L-galactose is then transported into the Golgi apparatus to be incorporated into RG-II. frontiersin.org

Intersection with Ascorbic Acid Biosynthesis: The synthesis of ascorbic acid (Vitamin C) in plants is intricately linked to cell wall polysaccharide synthesis through GDP-D-mannose. pnas.org GME represents a critical branch point, directing the flux of GDP-D-mannose towards either ascorbic acid or cell wall polymers. nih.govoup.com

Key Precursors in Plant Cell Wall Synthesis

| Cell Wall Component | Primary Nucleotide Sugar Donor | Key Derived Sugars |

|---|---|---|

| Hemicellulose (Glucomannans, Galactomannans) | GDP-D-mannose | D-mannose |

| Hemicellulose (Xyloglucans) | UDP-glucose | UDP-xylose, UDP-arabinose, GDP-fucose nih.govfrontiersin.org |

Other Specialized Glycan Structures

Beyond the major structural polysaccharides, this compound and GDP-D-mannose are involved in the synthesis of other specialized glycans.

N-Glycans: In eukaryotes, the assembly of the core N-glycan precursor (Dol-PP-GlcNAc₂Man₉Glc₃) in the endoplasmic reticulum utilizes both UDP-N-acetylglucosamine (UDP-GlcNAc) and GDP-D-mannose. diva-portal.orgnih.gov Specifically, mannosyltransferases transfer mannose residues from GDP-D-mannose to the growing lipid-linked oligosaccharide. diva-portal.org

Glycosylphosphatidylinositol (GPI) Anchors: GDP-D-mannose is essential for the mannosylation of GPI anchors, which serve to attach proteins to the cell membrane.

Bacterial Glycoconjugates: In some bacteria, GDP-D-mannose is a precursor for the synthesis of 6-deoxyhexoses like L-fucose. oup.com The pathway involves the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD). oup.comebi.ac.uk This intermediate can then be further converted to GDP-L-fucose. oup.com These specialized sugars are often found in bacterial surface glycans and play roles in pathogenicity. ebi.ac.uk

Regulatory Mechanisms and Metabolic Interplay

Regulation of Key Enzyme Activities in D-Mannose Nucleotide Synthesis and Utilization

The synthesis of UDP-D-mannose, and its precursor GDP-D-mannose, is governed by the activity of several key enzymes. The regulation of these enzymes is critical for maintaining cellular homeostasis of mannose-containing glycoconjugates.

GDP-mannose pyrophosphorylase (GMPP) , also known as mannose-1-phosphate guanylyltransferase, is a pivotal enzyme in the synthesis of GDP-D-mannose from mannose-1-phosphate and GTP. nih.govplos.orgpathbank.org Its activity is a rate-limiting step in the pathway. nih.gov Research in various tissues has shown that the series of reactions leading to GDP-α-D-mannose formation is limited by the activity of GDP-α-D-mannose pyrophosphorylase. nih.gov In the phytopathogenic fungus Sclerotinia sclerotiorum, GDP-mannose pyrophosphorylase is a rate-limiting enzyme in protein glycosylation. plos.org

Another layer of regulation involves the catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA) . GMPPA can bind to GDP-mannose and interacts with the active enzyme, GDP-mannose pyrophosphorylase B (GMPPB), acting as an allosteric feedback inhibitor. frontiersin.orgnih.govresearchgate.net This interaction provides a feedback mechanism to control GMPPB activity. nih.gov

Phosphomannomutase (PMM) , which catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, is another crucial regulatory point. hmdb.canovusbio.comcnr.it Specifically, Phosphomannomutase 2 (PMM2) is essential for providing the precursor for GDP-mannose synthesis. novusbio.comcnr.it The activity of PMM2 itself can be influenced by the availability of its activator, glucose-1,6-bisphosphate. cnr.itelifesciences.org

In some bacteria, the expression of genes encoding enzymes for capsular polysaccharide synthesis, including GDP-mannose pyrophosphorylase and UDP-glucose pyrophosphorylase, is controlled by regulator genes like capR. nih.gov Mutations in this gene can lead to the derepression of these enzymes. nih.gov

The utilization of this compound is also regulated. For instance, UDP-glucose/GDP-mannose dehydrogenase is an enzyme that can utilize both UDP-glucose and GDP-mannose, and its activity is important in the synthesis of components for the cell wall in plants and is required for virulence in some plant pathogens. ebi.ac.uk

Metabolic Flux Control and Substrate Availability

The steady-state levels and metabolic flux of mannose metabolites are dependent on both the substrates and the relevant enzymes. nih.gov The availability of mannose as a substrate can influence the efficiency of protein folding and secretion, potentially leading to higher yields of therapeutic proteins in biopharmaceutical production. pfanstiehl.com

The fate of mannose-6-phosphate, a key intermediate, is largely determined by the intracellular ratio of phosphomannose isomerase (MPI) to phosphomannomutase 2 (PMM2). nih.gov A higher ratio favors catabolism through glycolysis, while a lower ratio directs the flux towards glycosylation pathways via the synthesis of GDP-mannose. nih.gov

Metabolic flux analysis using stable isotope tracers has been instrumental in understanding the utilization of different monosaccharides. oup.com Such studies have shown that exogenous mannose can be a significant contributor to the mannose pool for N-glycans. nih.govoup.com The transport of mannose into the cell, primarily through GLUT transporters, is the initial step that dictates its availability for subsequent metabolic pathways. nih.gov

The availability of other nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc), can also be influenced by mannose metabolism. Mannose has been shown to inhibit hyaluronan synthesis by reducing the cellular pools of UDP-HexNAc. researchgate.net This highlights the interconnectedness of nucleotide sugar pools and the importance of substrate availability in controlling specific biosynthetic pathways.

Allosteric Regulation and Post-Translational Modifications of Enzymes

The activities of enzymes in the D-mannose nucleotide synthesis pathway are finely tuned by allosteric regulation and post-translational modifications (PTMs), adding further layers of control.

Allosteric Regulation:

A prime example of allosteric regulation is the control of GDP-mannose pyrophosphorylase B (GMPPB) by its catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). frontiersin.orgnih.govresearchgate.net GMPPA binds to the final product, GDP-mannose, and then interacts with GMPPB to inhibit its activity. frontiersin.orgnih.govresearchgate.net This functions as a classic feedback inhibition loop, where the end product of the pathway allosterically regulates an early enzymatic step. frontiersin.orgnih.gov

Phosphomannomutase 2 (PMM2) activity is allosterically activated by glucose-1,6-bisphosphate. cnr.itelifesciences.org This activator is crucial for the enzyme's function, and its levels can influence the flux towards GDP-mannose synthesis. cnr.itelifesciences.org

Post-Translational Modifications (PTMs):

Recent research has revealed that PTMs play a significant role in regulating the enzymes of mannose metabolism. GMPPB is subject to several PTMs, including glycosylation, phosphorylation, and ubiquitination. frontiersin.orgnih.gov

Ubiquitination, the covalent attachment of ubiquitin to lysine (B10760008) residues, has been identified as a key regulator of GMPPB activity. frontiersin.orgnih.govresearchgate.netnih.gov The E3 ubiquitin ligase TRIM67 has been shown to interact with GMPPB and mediate its ubiquitination. researchgate.netnih.gov Importantly, the inhibition of GMPPB ubiquitination leads to a decrease in its enzymatic activity, indicating that ubiquitination is a mechanism to positively regulate GDP-mannose supply. researchgate.net This modification does not appear to affect the protein's stability or its interaction with the allosteric inhibitor GMPPA. researchgate.net

Phosphomannomutase 2 (PMM2) is also known to be involved in glycosylation, a type of post-translational modification, by enabling the addition of N-linked oligosaccharides to proteins. researchgate.net While PMM2 itself is subject to mutations that cause congenital disorders of glycosylation, the direct regulatory PTMs on the PMM2 enzyme are an area of ongoing investigation. researchgate.netnih.gov

Cross-Talk with Other Sugar Metabolism Pathways

The metabolism of this compound is not an isolated pathway but is extensively interconnected with other major sugar metabolic routes, ensuring a coordinated response to the cell's metabolic needs.

Glycolysis and Gluconeogenesis: The mannose metabolic pathway is directly linked to glycolysis. Mannose-6-phosphate, a central intermediate, can be isomerized to fructose-6-phosphate (B1210287) by mannose-6-phosphate isomerase (MPI) , thereby entering the glycolytic pathway. pathbank.orgwikipedia.org Conversely, fructose-6-phosphate from glycolysis can be converted to mannose-6-phosphate, providing a de novo source for mannose derivatives. pathbank.org The relative activities of MPI and phosphomannomutase (PMM) determine the metabolic fate of mannose-6-phosphate, either towards energy production or glycosylation. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): There is significant cross-talk between mannose metabolism and the PPP. The PPP is a major source of NADPH and precursors for nucleotide biosynthesis. Recent studies have shown that mannose can inhibit the PPP in cancer cells. nih.govnih.gov This inhibitory effect is linked to the accumulation of mannose-6-phosphate, which can interfere with glucose metabolism and the enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (G6PD). nih.gov

UDP-Glucose Metabolism: A direct interplay exists between the pathways for UDP-mannose and UDP-glucose. In some organisms, enzymes like UDP-glucose/GDP-mannose dehydrogenase can utilize both nucleotide sugars as substrates. ebi.ac.uk Furthermore, in Escherichia coli, mutations in the capR gene lead to the derepression of both UDP-glucose pyrophosphorylase and GDP-mannose pyrophosphorylase, suggesting a coordinated regulatory mechanism. nih.gov The availability of UDP-glucose is also crucial as it can be a precursor for other nucleotide sugars that are part of complex glycosylation pathways, and its metabolism can be influenced by mannose levels. frontiersin.org In plants, UDP-glucose pyrophosphorylase (UGPase) and GDP-mannose pyrophosphorylase (GMPase) are key enzymes in providing activated sugars for glycosylation. jst.go.jpfrontiersin.org

Hexosamine Biosynthesis Pathway: Mannose metabolism can influence the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation and O-GlcNAcylation. High concentrations of mannose have been shown to decrease the cellular levels of UDP-GlcNAc, thereby inhibiting processes that depend on this nucleotide sugar, such as hyaluronan synthesis. researchgate.netoup.com This cross-talk is thought to be mediated by the effect of mannose-6-phosphate on the enzymes of the hexosamine pathway.

Biological and Cellular Roles of Udp D Mannose and Gdp D Mannose Derivatives

Maintenance of Cellular Homeostasis and Viability

The availability and metabolism of mannose, and by extension its activated forms like GDP-D-mannose, are critical for cellular homeostasis. Disruptions in mannose metabolism can lead to endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of unfolded or misfolded proteins. mdpi.com Protein N-glycosylation, which relies on mannose precursors, is essential for the proper folding and stability of many proteins within the ER. nih.govresearchgate.netmdpi.com A failure in this process leads to the activation of the unfolded protein response (UPR), a cellular mechanism designed to restore ER homeostasis but can induce cell death if the stress is prolonged or severe. mdpi.comresearchgate.netmdpi.com

For instance, in certain cancer cells, an inability to properly metabolize a large influx of mannose leads to the accumulation of mannose-6-phosphate (B13060355), which can inhibit glycolysis, deplete cellular ATP, and impair the synthesis of deoxyribonucleoside triphosphates (dNTPs), ultimately causing genomic instability and cell cycle arrest. elifesciences.orgnih.gov Conversely, mannose supplementation can alleviate ER stress induced by other factors by normalizing protein N-glycosylation, thereby preserving cellular integrity. nih.govresearchgate.net

Molecular Basis of Cell Recognition and Adhesion

Glycans containing mannose are key players in mediating cell-to-cell and cell-extracellular matrix interactions, which are fundamental for tissue architecture and function. The O-mannosylation of proteins, a process initiated in the endoplasmic reticulum using dolichol phosphate-activated mannose derived from GDP-D-mannose, is particularly crucial for the function of cell adhesion molecules. uni-heidelberg.deplos.org

A prime example is the cadherin superfamily of adhesion molecules. biorxiv.org Research has shown that E-cadherin, a critical protein for forming adherens junctions between cells, is O-mannosylated. pnas.orgnih.gov Blocking protein O-mannosyltransferases, either genetically or pharmacologically, impairs E-cadherin-mediated cell adhesion. pnas.orgnih.gov This disruption prevents the proper formation of cell-cell contacts, which is dramatically illustrated in early mouse embryos where a lack of O-mannosylation leads to developmental arrest at the morula-to-blastocyst stage due to failed blastomere adhesion. biorxiv.orgpnas.orgnih.gov Further studies have identified O-mannosyl glycans on other cadherins and additional cell adhesion proteins like neurexin 3, underscoring the broad importance of this modification in cell adhesion. plos.org There is also evidence of crosstalk between O-mannosylation and N-glycosylation, where a decrease in the former can affect the N-glycan structures on cadherins, further impacting their adhesive function. uni-heidelberg.de

| Molecule | Type of Mannosylation | Key Finding | Reference |

|---|---|---|---|

| E-cadherin | O-mannosylation | Essential for adherens junction formation and early embryonic development. Lack of O-mannosyl glycans impairs cell-cell adhesion. | biorxiv.orgpnas.orgnih.gov |

| T-cadherin | O-mannosylation | Identified as an O-mannosylated protein, with predominantly single mannose residues attached. | plos.org |

| Neurexin 3 | O-mannosylation | Identified as a new O-mannosylated glycoprotein (B1211001) involved in synaptic plasticity. | plos.org |

| Plexin Superfamily | O-mannosylation | Members of this superfamily from murine brain were identified as bearing single O-mannose residues. | plos.org |

Influence on Intracellular Signaling Networks (e.g., ERK, PI3K/AKT, ABA in plants)

The glycosylation status of cell surface receptors and signaling molecules, which is dependent on precursors like UDP-D-mannose and GDP-D-mannose, can profoundly influence intracellular signaling pathways.

In the context of cancer biology, mannose has been shown to suppress the PI3K/AKT and ERK signaling pathways in certain lung cancer cells. frontiersin.org These pathways are critical for cell proliferation, survival, and metastasis. By inhibiting these cascades, mannose can induce cell cycle arrest and suppress tumor progression. frontiersin.org Specifically, mannose treatment was found to reduce the phosphorylation of ERK, which in turn increases the phosphorylation of GSK-3β. This leads to reduced expression of β-catenin and SNAIL, key regulators of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. frontiersin.org

In plants, nucleotide sugars are integral to signaling. While the direct signaling role of this compound is less characterized than that of UDP-glucose, its derivatives are central to pathways governing development and stress responses. frontiersin.org GDP-D-mannose is a precursor for the L-fucose found in rhamnogalacturonan II (RG-II), a pectic polysaccharide in the cell wall. mdpi.com Proper cross-linking of RG-II is essential for cell wall integrity and normal plant growth. Mutants in the GDP-D-mannose-4,6-dehydratase enzyme (MUR1), which synthesizes the GDP-L-fucose precursor, exhibit dwarfism and altered leaf morphology, demonstrating the link between GDP-D-mannose metabolism and developmental signaling. mdpi.com Furthermore, GDP-D-mannose is a key substrate in the biosynthesis of ascorbic acid, which itself is a vital signaling molecule and cofactor involved in stress resistance and cell growth. nih.govpnas.org The metabolism of GDP-D-mannose is also linked to abscisic acid (ABA) signaling, a major pathway regulating plant responses to environmental stresses like drought. nih.gov

Modulation of Immune Responses at the Molecular Level

Mannose-containing glycans on the surface of cells and pathogens are critical recognition motifs for the immune system. researchgate.net These structures, derived from GDP-D-mannose, interact with specific mannose-recognizing C-type lectin receptors (CLRs) on immune cells, such as dendritic cells (DCs) and macrophages, thereby modulating both innate and adaptive immune responses. uq.edu.auplos.orgoup.com

The mannosylation of antigens can significantly enhance their uptake by antigen-presenting cells (APCs). plos.org For example, mannosylated virus-like particles (VLPs) show increased internalization by DCs, macrophages, and B cells, an effect that is mediated by mannose receptors. plos.org This enhanced uptake can lead to more efficient antigen presentation and a stronger subsequent T-cell and B-cell response. uq.edu.auplos.org

Conversely, mannose structures can also have immunomodulatory or suppressive effects. Some pathogens use mannosylated glycans to evade the immune system. oup.com For instance, glycoconjugates from the helminth Fasciola hepatica can modulate the maturation of DCs, leading to the secretion of anti-inflammatory cytokines like IL-10 and suppressing pro-inflammatory responses. plos.org This modulation is mediated, at least in part, by the recognition of mannose by specific CLRs. plos.org

At a cellular level, mannose can directly influence immune cell function. In models of ulcerative colitis and neuroinflammation, D-mannose treatment has been shown to reduce inflammation and oxidative stress. frontiersin.orgnih.gov It can decrease the production of pro-inflammatory cytokines while promoting anti-inflammatory responses, partly by increasing the proportion of regulatory T cells (Tregs). frontiersin.orgnih.gov In malaria, mannose was found to inhibit parasite growth by regulating host immune responses, including reducing T-cell activation and migration to the brain. nih.gov

| Immune Cell/System | Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Dendritic Cells (DCs) | Enhanced antigen uptake and presentation | Interaction of mannosylated antigens with C-type lectin receptors (e.g., Mannose Receptor, DC-SIGN). | uq.edu.auplos.orgoup.com |

| Macrophages | Enhanced antigen uptake; reduced pro-inflammatory response | Mannose receptor-mediated uptake; D-mannose treatment blocked phagocytosis and reduced pro-inflammatory macrophage numbers in an EAE model. | plos.orgnih.gov |

| T Cells | Modulation of activation and differentiation | D-mannose reduced T-cell activation in a malaria model; promoted regulatory T cell (Treg) proportions in a colitis model. | frontiersin.orgnih.gov |

| B Cells | Enhanced binding of mannosylated antigens | Mannosylated VLPs showed significantly increased binding to B cells. | plos.org |

Roles in Specific Developmental Processes (e.g., cardiac valve formation, plant development)

The synthesis of complex carbohydrates from UDP- and GDP-D-mannose is indispensable for the correct development of multicellular organisms.

In vertebrates, the formation of cardiac valves is a well-documented process that depends on nucleotide sugar metabolism. The enzyme UDP-glucose dehydrogenase (UGDH), which can also act on GDP-mannose, is required for the synthesis of glycosaminoglycans, a major component of the extracellular matrix of the developing heart valves. ebi.ac.ukebi.ac.uk Studies in zebrafish have shown that mutations in the gene for UGDH lead to a deficiency in the initiation of cardiac valve formation. ebi.ac.ukebi.ac.ukacs.orgplos.org This highlights the critical role of the extracellular matrix components synthesized from these sugar precursors in providing the necessary structural and signaling cues for heart development.

In the plant kingdom, GDP-D-mannose derivatives are central to growth and development. They are precursors for the synthesis of hemicellulose and pectin, which are primary components of the plant cell wall. ebi.ac.ukebi.ac.ukembl-heidelberg.deresearchgate.net The enzyme GDP-D-mannose 3,5-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose, a crucial step in the biosynthesis of both ascorbic acid and the pectic polysaccharide rhamnogalacturonan II (RG-II). nih.govnih.gov Transgenic tomato plants with reduced GME activity exhibit significant growth defects, including impaired cell division and expansion, and a loss of fruit firmness. nih.gov These defects are linked to an altered cell wall composition, particularly in mannose and galactose content, and an increase in mannan (B1593421) structures. nih.gov This demonstrates that the flux through the GDP-D-mannose pathway is tightly linked to the structural integrity of the cell wall, which in turn dictates plant morphology and development. nih.gov

Mechanistic Insights into Pathophysiological Conditions Associated with D Mannose Nucleotide Dysregulation

Congenital Disorders of Glycosylation (CDG) with Defective Mannose Metabolism and Glycosylation

Congenital Disorders of Glycosylation are a group of inherited metabolic disorders caused by defects in the synthesis and attachment of glycans to proteins and lipids. frontiersin.org Several of these disorders stem directly from abnormalities in mannose metabolism, affecting the production and availability of UDP-D-mannose and its precursor, dolichol-phosphate-mannose (Dol-P-Man). oslo-universitetssykehus.no

Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), formerly known as CDG-Ia, is the most common type of CDG. cdghub.com It is an autosomal recessive genetic disorder resulting from mutations in the PMM2 gene. cdghub.com This gene encodes the enzyme phosphomannomutase 2, which catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate. oslo-universitetssykehus.nocdghub.com This step is crucial for the synthesis of GDP-mannose and Dol-P-Man, the mannose donors required for the assembly of the lipid-linked oligosaccharide (LLO) precursor in N-linked glycosylation. oslo-universitetssykehus.nofrontiersin.org

A deficiency in PMM2 activity leads to a reduced supply of these essential mannose donors, resulting in the hypoglycosylation of numerous glycoproteins. oslo-universitetssykehus.nofrontiersin.org This widespread lack of proper glycosylation affects multiple organ systems, leading to a broad and variable clinical presentation that includes neurological impairment, developmental delay, hypotonia, coagulopathies, and liver disease. wikipedia.orgnih.gov The severity of the disease often correlates with the residual activity of the PMM2 enzyme. nih.gov Interestingly, while it was long believed that PMM2 deficiency primarily leads to a depletion of mannose-1-phosphate and its downstream products, recent studies in a zebrafish model of PMM2-CDG have shown an unexpected accumulation of mannose-6-phosphate. researchgate.net This accumulation may contribute to the pathology by promoting the breakdown of the LLO precursor. cdghub.comresearchgate.net

Oral mannose supplementation has been explored as a potential therapy for PMM2-CDG, with the aim of increasing the intracellular mannose pool and thereby boosting the production of mannose-1-phosphate. cdghub.com However, clinical trials have shown limited and inconsistent benefits, possibly due to the complex interplay with another enzyme, mannose phosphate (B84403) isomerase (MPI), which also utilizes mannose-6-phosphate. cdghub.combiochemia-medica.comnih.gov

Table 1: Key Features of PMM2-CDG

| Feature | Description |

| Affected Gene | PMM2 |

| Enzyme Deficiency | Phosphomannomutase 2 |

| Biochemical Defect | Impaired conversion of mannose-6-phosphate to mannose-1-phosphate. oslo-universitetssykehus.nosimd.org |

| Primary Consequence | Deficiency of GDP-mannose and Dol-P-Man, leading to hypoglycosylation. oslo-universitetssykehus.nosimd.org |

| Clinical Manifestations | Multi-systemic, including neurological deficits, developmental delay, and liver disease. wikipedia.orgnih.gov |

Mannose Phosphate Isomerase-Congenital Disorder of Glycosylation (MPI-CDG), or CDG-Ib, is an autosomal recessive disorder caused by mutations in the MPI gene. cdghub.com This gene encodes the enzyme mannose phosphate isomerase (also known as phosphomannose isomerase), which catalyzes the reversible conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate. biochemia-medica.comcdghub.com This is a key step in the endogenous pathway for generating mannose-6-phosphate, the substrate for PMM2. nih.gov

A deficiency in MPI leads to a reduced intracellular pool of mannose-6-phosphate, which in turn limits the synthesis of GDP-mannose and Dol-P-Man, ultimately impairing N-glycosylation. biochemia-medica.comcdghub.comresearchgate.net Unlike PMM2-CDG, the biochemical block in MPI-CDG can be bypassed by oral supplementation with mannose. frontiersin.orgnih.gov Exogenous mannose can be phosphorylated to mannose-6-phosphate by hexokinase, thus replenishing the substrate pool for PMM2 and restoring normal glycosylation. mdpi.comfrontiersin.org This makes MPI-CDG one of the few treatable forms of CDG. mdpi.com

The clinical presentation of MPI-CDG differs significantly from PMM2-CDG, with prominent symptoms including liver disease, protein-losing enteropathy, hypoglycemia, and coagulation defects, but typically without the severe neurological involvement seen in PMM2-CDG. cdghub.comfrontiersin.org The absence of neurological symptoms may be due to the fact that fructose-6-phosphate, which is upstream of the enzymatic block, can be readily metabolized through the glycolytic pathway, preventing the accumulation of potentially toxic metabolites in the brain. cdghub.com

Table 2: Comparison of PMM2-CDG and MPI-CDG

| Feature | PMM2-CDG (CDG-Ia) | MPI-CDG (CDG-Ib) |

| Enzyme Defect | Phosphomannomutase 2 cdghub.com | Mannose Phosphate Isomerase cdghub.com |

| Metabolic Block | Mannose-6-P to Mannose-1-P oslo-universitetssykehus.no | Fructose-6-P to Mannose-6-P biochemia-medica.com |

| Primary Biochemical Effect | ↓ GDP-mannose, ↓ Dol-P-Man oslo-universitetssykehus.no | ↓ Mannose-6-P, ↓ GDP-mannose, ↓ Dol-P-Man cdghub.com |

| Neurological Involvement | Severe and common wikipedia.org | Typically absent frontiersin.org |

| Response to Mannose Therapy | Limited to no clinical improvement cdghub.comnih.gov | Significant clinical and biochemical improvement frontiersin.orgnih.gov |

The assembly of the lipid-linked oligosaccharide (LLO) precursor for N-glycosylation involves a series of sequential additions of monosaccharides, including nine mannose residues. This process is catalyzed by a family of enzymes known as asparagine-linked glycosylation (ALG) mannosyltransferases, which utilize either GDP-mannose or Dol-P-Man as the mannose donor. cdghub.comcdghub.com Defects in these mannosyltransferase genes lead to various types of CDG, characterized by the incomplete assembly of the LLO.

For example, ALG1-CDG (formerly CDG-Ik) is caused by mutations in the ALG1 gene, which encodes a β-1,4-mannosyltransferase. cdghub.commedlineplus.gov This enzyme is responsible for adding the very first mannose residue to the growing LLO on the cytoplasmic side of the endoplasmic reticulum. cdghub.comnih.gov A deficiency in ALG1 results in the accumulation of an incomplete LLO precursor (GlcNAc₂-PP-dolichol) and subsequent hypoglycosylation of proteins. cdghub.com Clinically, ALG1-CDG presents with a range of symptoms including neurological abnormalities, developmental delay, and gastrointestinal problems. cdghub.comeurospe.org

Similarly, defects in other ALG genes that encode mannosyltransferases acting at different steps of LLO synthesis also cause specific CDG subtypes. For instance, ALG11-CDG (CDG-Ip) results from a deficiency in the mannosyltransferase that adds the fourth and fifth mannose residues. cdghub.com ALG3-CDG (CDG-Id) is caused by a defect in the enzyme that adds the first α-1,3-linked mannose residue in the endoplasmic reticulum lumen. jci.org Each of these defects leads to a characteristic truncated LLO structure and a distinct, though often overlapping, clinical phenotype.

Table 3: Examples of ALG Mannosyltransferase Defects

| Disorder | Defective Enzyme/Gene | Function |

| ALG1-CDG | β-1,4-mannosyltransferase (ALG1) | Adds the first mannose residue to the LLO. cdghub.comnih.gov |

| ALG11-CDG | Mannosyltransferase (ALG11) | Adds the fourth and fifth mannose residues to the LLO. cdghub.com |

| ALG3-CDG | α-1,3-mannosyltransferase (ALG3) | Adds a mannose residue to Man₅GlcNAc₂-PP-Dol in the ER lumen. jci.org |

For mannose to be utilized in glycosylation reactions within the Golgi apparatus, the activated sugar donor, GDP-mannose, must be transported from its site of synthesis in the cytoplasm into the lumen of these organelles. This transport is mediated by specific nucleotide sugar transporters (NSTs). scielo.brannualreviews.org Deficiencies in these transporters can lead to a shortage of the necessary substrates for glycosyltransferases, resulting in glycosylation defects.

While several congenital disorders of glycosylation have been linked to defects in nucleotide sugar transport, such as those for UDP-galactose (SLC35A2-CDG) and GDP-fucose, a specific human disorder caused by a defect in the GDP-mannose transporter is a key area of ongoing research. nih.govnewsteadgroup.orgcdghub.com However, the importance of this transport is well-established from studies in other organisms. In yeast, mutation of the GDP-mannose transporter (Vrg4p) leads to reduced mannosylation of glycoproteins and cell wall components. scielo.br In the parasite Leishmania donovani, a defect in the GDP-mannose transporter renders the organism avirulent because it cannot synthesize the necessary mannose-containing surface molecules. annualreviews.org

In humans, SLC35A2-CDG is caused by mutations in the gene for the UDP-galactose transporter. mdpi.comcdghub.com While this disorder primarily affects galactose metabolism, it underscores the critical role of NSTs in glycosylation. Patients with SLC35A2-CDG exhibit a wide range of symptoms, including severe epilepsy and developmental delay. mdpi.comcdghub.com The study of these transporter deficiencies provides a framework for understanding how the compartmentalization of nucleotide sugars like this compound is essential for proper glycosylation.

Microbial Pathogenesis Mechanisms Involving Mannose Glycoconjugates

The synthesis of mannose-containing glycoconjugates is not only vital for human physiology but is also a critical process for many pathogenic microbes, particularly fungi. These organisms utilize this compound to build essential components of their cell walls and capsules, which play crucial roles in virulence, structural integrity, and evasion of the host immune system.

The cell walls of pathogenic fungi are rich in mannosylated proteins (mannoproteins) and polysaccharides, which are essential for the organism's survival and pathogenicity. This compound is the precursor for the synthesis of these mannose-containing structures.

In the opportunistic pathogen Cryptococcus neoformans, the major virulence factor is an extensive polysaccharide capsule composed primarily of glucuronoxylomannan (GXM), a polymer with an α-1,3-linked mannan (B1593421) backbone. psu.edunih.gov The synthesis of this backbone is dependent on mannosyltransferases that use GDP-mannose as the substrate. nih.gov The capsule protects the fungus from host immune responses, and strains lacking a capsule are avirulent. psu.edu The GXM shed by the fungus can also have broad immunosuppressive effects on host immune cells. asm.org

In other fungi, such as Candida albicans, mannoproteins in the cell wall are crucial for adhesion to host cells, biofilm formation, and cell wall integrity. mdpi.com These surface mannans are also primary targets for recognition by the host's innate immune system. Receptors like Dectin-2 and the Mannose Receptor on immune cells recognize these fungal mannans, triggering an immune response. frontiersin.orgnih.gov However, fungi have also evolved strategies to evade this recognition. For example, the outer layer of mannans can shield the more immunogenic β-glucans from detection. mdpi.com Some fungi can even alter the structure of their cell wall mannans to avoid immune surveillance.

The enzymes involved in the synthesis of these mannosylated structures, particularly the mannosyltransferases, are attractive targets for the development of new antifungal drugs. psu.edunih.gov Since many of these enzymes and the structures they synthesize are unique to fungi, inhibitors could be highly specific with minimal effects on the human host.

Table 4: Role of Mannose Glycoconjugates in Fungal Pathogenesis

| Fungal Species | Key Mannose-Containing Structure | Role in Pathogenesis |

| Cryptococcus neoformans | Glucuronoxylomannan (GXM) in the capsule psu.edunih.gov | Major virulence factor, immune evasion, protection from phagocytosis. psu.eduasm.org |

| Candida albicans | Mannoproteins in the cell wall mdpi.com | Adhesion, biofilm formation, cell wall integrity, interaction with host immune system. mdpi.com |

| Aspergillus fumigatus | Cell wall mannans | Recognition by host immune receptors (e.g., DC-SIGN), potential for immune evasion. frontiersin.org |

| Ustilago maydis | N-glycans on secreted effectors | Evasion of host innate immunity. mdpi.comnih.gov |

Bacterial Virulence, Lipopolysaccharide Structure, and Host Interaction

The cell surface of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a complex glycolipid that is a major determinant of virulence. asm.org LPS is crucial for various functions essential for successful infection, including motility, intestinal colonization, resistance to serum complement, and intracellular replication. asm.org Structurally, LPS consists of three domains: the conserved lipid A, a core oligosaccharide (C-OS), and a variable O-antigen polysaccharide (O-PS). asm.orgfrontiersin.orgnih.gov The O-antigen, a polymer of repeating oligosaccharide units, is a primary defense against the host's immune system and its composition defines the bacterial serotype. asm.orgfrontiersin.org

The biosynthesis of these complex surface polysaccharides is critically dependent on a supply of nucleotide-activated sugars, including this compound and its derivatives. The synthesis pathways for these sugars are essential for creating the building blocks of the O-antigen and other surface structures like capsular polysaccharides (CPS). For instance, in Salmonella enterica, GDP-mannose is a component of the O-antigen, and the pmi gene, which encodes an enzyme for GDP-mannose synthesis, is crucial for its production. asm.org Mutations in genes responsible for synthesizing these nucleotide sugars, such as pmi or galE (for UDP-galactose synthesis), result in the loss of the O-antigen, leading to attenuated virulence. asm.org

While GDP-D-mannose is a common precursor, UDP-sugar pathways are also central to the synthesis of unique and rare sugars found in the LPS of many pathogens. UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) serves as a key starting material for a variety of other essential nucleotide sugars. researchgate.netnih.gov Enzymatic pathways can convert UDP-GlcNAc into precursors for specialized O-antigen components. For example, in some Pseudomonas aeruginosa and Bordetella pertussis strains, a five-enzyme pathway converts UDP-GlcNAc into UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid (UDP-D-ManNAc3NAcA), a rare di-N-acetylated mannuronic acid derivative found in their O-antigens. researchgate.netresearchgate.net

Similarly, the capsular polysaccharide of pathogens like Staphylococcus aureus and Campylobacter jejuni relies on UDP-sugar intermediates derived from UDP-GlcNAc. In S. aureus, the enzyme Cap5P, a 2-epimerase, converts UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc). nih.gov This is followed by the oxidation of UDP-ManNAc to UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA) by the dehydrogenase Cap5O, an essential step for capsule expression. nih.gov In C. jejuni, enzymes in the CPS formation cluster also catalyze the synthesis of UDP-ManNAcA from UDP-GlcNAc, highlighting the conserved importance of this pathway. acs.org

Table 1: Key Enzymes in the Biosynthesis of UDP-Sugar Derivatives for Bacterial Surface Polysaccharides This table is interactive. You can sort and filter the data.

| Gene/Enzyme | Organism Example | Precursor | Product | Role in Virulence | Reference(s) |

|---|---|---|---|---|---|

| pmi | Salmonella enterica | D-Mannose-6-phosphate | GDP-D-mannose | O-antigen synthesis, attenuation when mutated. | asm.org |

| Cap5P | Staphylococcus aureus | UDP-GlcNAc | UDP-ManNAc | Intermediate step in capsule synthesis. | nih.gov |

| Cap5O | Staphylococcus aureus | UDP-ManNAc | UDP-ManNAcA | Essential for capsule production and virulence. | nih.gov |

| WbpA | Pseudomonas aeruginosa | UDP-GlcNAc | UDP-GlcNAc-6-carboxylate | Initial step in UDP-D-ManNAc3NAcA synthesis for O-antigen. | researchgate.net |

| WbpI | Pseudomonas aeruginosa | UDP-D-GlcNAc3NAcA | UDP-D-ManNAc3NAcA | Final epimerization step in O-antigen precursor synthesis. | researchgate.net |

| Cj1429 (Epimerase) | Campylobacter jejuni | UDP-GlcNAc | UDP-ManNAc | Synthesis of capsular polysaccharide. | acs.org |

| Cj1430 (Dehydrogenase) | Campylobacter jejuni | UDP-ManNAc | UDP-ManNAcA | Synthesis of capsular polysaccharide. | acs.org |

Alterations in Cancer Cell Metabolism and Glycosylation

The metabolism of cancer cells is profoundly reprogrammed to support uncontrolled proliferation. While the focus has often been on glucose and glutamine, the metabolism of other sugars, such as mannose, and the biosynthesis of nucleotide sugars like this compound play significant roles in tumorigenesis. cancerbiomed.org UDP-activated sugars are essential substrates for glycosylation, a post-translational modification that is frequently and dramatically altered in cancer. nih.govmdpi.com These changes in glycoproteins on the cell surface affect cell signaling, adhesion, and immune evasion. mdpi.com

Although GDP-D-mannose is the primary mannose donor for glycosylation in mammals, this compound also exists in mammalian cells and is thought to participate in glycosylation reactions, particularly when extracellular mannose levels are high. researchgate.net The administration of D-mannose has been shown to have anti-tumor effects, which are linked to its influence on both cellular metabolism and glycosylation pathways. nih.govresearchgate.net In cancer cells with low levels of the enzyme mannose phosphate isomerase (MPI), mannose treatment leads to the intracellular accumulation of mannose-6-phosphate. nih.govresearchgate.netelifesciences.org This buildup interferes with glucose metabolism by inhibiting key glycolytic enzymes, disrupting the pentose (B10789219) phosphate pathway, and impairing glycan synthesis, ultimately leading to reduced proliferation and cell death. nih.gov

The availability of UDP-glucose, a precursor to other UDP-sugars, is also critical for cancer cell growth. The enzyme UDP-glucose pyrophosphorylase 2 (UGP2) synthesizes UDP-glucose, which serves as a substrate for both glycogen (B147801) synthesis and N-linked glycosylation. pnas.org In pancreatic cancer, UGP2 is essential for tumor growth, and its depletion affects protein glycosylation. pnas.org This highlights the intricate link between nucleotide sugar metabolism and the malignant phenotype.

Furthermore, the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, is a critical nexus between nutrient availability and glycosylation. nih.gov UDP-GlcNAc is a necessary substrate for N-glycosylation and O-GlcNAcylation, processes that are highly sensitive to its intracellular concentration. nih.gov In some cancers, mannose treatment can deplete UDP-GlcNAc, thereby altering the glycosylation of key proteins. nih.gov For example, mannose has been shown to facilitate the degradation of PD-L1, an important immune checkpoint protein, by altering its glycosylation, thereby enhancing anti-tumor immunity. mdpi.com The dysregulation of nucleotide sugar biosynthetic pathways, including those that could potentially lead to this compound, is increasingly recognized as a hallmark of cancer. For instance, high expression of UGDH, the enzyme that produces UDP-glucuronate from UDP-glucose, is associated with worse survival in breast cancer patients, suggesting that altered flux through UDP-sugar pathways supports malignancy. biorxiv.org

Table 2: Effects of D-Mannose and Related Nucleotide Sugar Dysregulation on Cancer Cells This table is interactive. You can sort and filter the data.

| Phenomenon | Cancer Type Studied | Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| Metabolic Interference | Osteosarcoma, Fibrosarcoma (low MPI) | Accumulation of mannose-6-phosphate inhibits glycolysis and pentose phosphate pathway. | Inhibition of cell proliferation, induction of apoptosis. | nih.govresearchgate.netelifesciences.org |

| Glycosylation Alteration | Breast Cancer | Regulates cellular glycosylation, leading to degradation of PD-L1. | Enhanced immunotherapy efficacy. | mdpi.comresearchgate.net |

| Metabolic Reprogramming | Bladder Cancer | Binds to and inhibits pyruvate (B1213749) kinase M2 (PKM2), inducing pyroptosis. | Inhibition of tumor growth, enhanced immune response. | researchgate.net |

| Sensitization to Chemotherapy | Various Cancers | Induces metabolic stress and generation of slow-cycling cells with limited dNTPs. | Increased efficacy of chemotherapy agents like cisplatin. | elifesciences.orgbrieflands.com |

| UGP2 Pathway Disruption | Pancreatic Cancer | UGP2 synthesizes UDP-glucose, a precursor for glycosylation. Knockdown impairs N-linked glycosylation. | Inhibition of tumor growth. | pnas.org |

| UGDH Pathway Upregulation | Breast Cancer | UGDH converts UDP-glucose to UDP-glucuronate. High expression is linked to poor outcomes. | Supports cancer metastasis. | biorxiv.org |

Advanced Research Methodologies for Studying Udp D Mannose Metabolism and Function

Chemoenzymatic Synthesis and In Vitro Enzymatic Cascade Systems for Nucleotide Sugar Production

The limited availability of nucleotide sugars, including UDP-D-mannose, from natural sources has driven the development of efficient chemoenzymatic and in vitro enzymatic cascade systems for their production. acs.org These approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to generate these vital molecules.

Chemoenzymatic synthesis offers a powerful strategy for producing modified nucleotide sugars that can serve as probes to study enzyme function. For instance, the synthesis of C6-modified guanosine (B1672433) diphosphate (B83284) D-mannose (GDP-D-Man) sugar nucleotides has provided valuable tools for investigating the structure and function of GDP-d-mannose dehydrogenase (GMD) from Pseudomonas aeruginosa. acs.org This enzyme is crucial for the production of alginate, a key component of biofilms in pathogenic bacteria. acs.org Similarly, chemoenzymatic methods have been employed to prepare GDP-azidodeoxymannoses, which act as non-radioactive probes for monitoring mannosyltransferase activity. researchgate.net The synthesis of UDP-(2-deoxy-2-fluoro)-galactose via a chemoenzymatic route has also been achieved, and this compound has been shown to be a competitive inhibitor of beta-1,4-galactosyltransferase. nih.gov

In vitro enzymatic cascade systems mimic natural metabolic pathways by using a series of enzymes to convert a simple, inexpensive substrate into a high-value product like a nucleotide sugar. These one-pot synthesis systems are highly efficient and can be designed for the production of various nucleotide sugars. researchgate.net For example, a multi-enzyme cascade has been developed for the one-pot synthesis of GDP-mannose, which is essential for the enzymatic assembly of lipid-linked oligosaccharides. researchgate.net Another innovative approach involves the use of a promiscuous UDP-sugar pyrophosphorylase in a one-pot multienzyme system for the synthesis of UDP-galactose, UDP-glucose, UDP-mannose, and their derivatives. researchgate.net Researchers have also engineered a semirational sucrose (B13894) synthase (SuSy) and coupled it with a D-mannose isomerase (MIase) in a cascade reaction to produce UDP-glucose and mannose from sucrose, achieving a UDP-glucose yield of 83%. acs.org These cascade systems are not only efficient but also cost-effective, particularly when they incorporate ATP regeneration systems to reduce the reliance on expensive cofactors. mdpi.com

| Product | Methodology | Key Enzymes/Components | Substrate(s) | Significance/Application | Reference |

|---|---|---|---|---|---|

| C6-modified GDP-d-Man | Chemoenzymatic Synthesis | Chemical synthesis and enzymatic steps | Mannose 1-phosphates | Probes for GDP-d-mannose dehydrogenase (GMD) | acs.org |

| GDP-azidodeoxymannoses | Chemoenzymatic Synthesis | GDP-Mannosepyrophosphorylase (GDP-ManPP) | Azidomannose-1-phosphates, GTP | Non-radioactive probes for mannosyltransferase activity | researchgate.net |

| GDP-mannose | In Vitro Multi-enzyme Cascade | Glucokinase, Phosphomannomutase, Mannose-1-phosphate-guanyltransferase, Inorganic pyrophosphatase, Polyphosphate kinase 2 | Mannose, Polyphosphate | Production and regeneration of GDP-mannose for glycoengineering | researchgate.net |

| UDP-glucose and Mannose | In Vitro Enzymatic Cascade | Engineered Sucrose Synthase (SuSy), D-mannose isomerase (MIase) | Sucrose | High-yield production of UDP-glucose (83% yield) | acs.org |

| UDP-galactose, UDP-glucose, UDP-mannose | In Vitro Multi-enzyme Cascade | Promiscuous UDP-sugar pyrophosphorylase, Inorganic pyrophosphatase, Monosaccharide 1-kinase | Various monosaccharides | Versatile one-pot synthesis of multiple UDP-sugars | researchgate.net |

Isotopic Labeling and Advanced Metabolic Tracing Techniques

Isotopic labeling, in conjunction with advanced analytical methods like mass spectrometry, provides a powerful tool for tracing the metabolic fate of molecules such as this compound within a cell. researchgate.net By introducing isotopically labeled precursors, such as ¹³C-glucose, into cell culture, researchers can follow the incorporation of these heavy isotopes into various metabolites, including nucleotide sugars. researchgate.netnih.gov This allows for the elucidation of metabolic pathways and the quantification of metabolic flux.

Tracer-based metabolomics has been successfully applied to study nucleotide sugar biosynthesis in human pluripotent stem cells. researchgate.netmdpi.com A customizable flux-conditioned medium enables the use of stable isotopes for metabolic tracing, and a dedicated liquid chromatography-mass spectrometry (LC-MS/MS) method allows for the targeted analysis of metabolic pathways that lead to nucleotide sugar synthesis. researchgate.net For example, feeding cells with ¹³C₆-glucose allows researchers to trace the incorporation of ¹³C atoms into UDP-glucose, UDP-N-acetylglucosamine (UDP-GlcNAc), and CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov The fragmentation of the nucleotide sugar molecule during MS/MS analysis allows for the independent detection of labeled variants in both the sugar and nucleotide moieties. researchgate.net

These techniques have revealed that mannose can decrease the contribution of glucose to downstream metabolites and that mannose is more efficiently utilized than glucose for N-glycan synthesis. elifesciences.orgnih.gov Isotopic tracing has also been instrumental in understanding the metabolic rearrangements that occur in cancer cells and in response to genetic modifications. nih.gov For instance, studies using ¹³C-labeled glucose and glutamine have helped to trace metabolic flux and understand how cancer cells fuel the TCA cycle under different conditions. elifesciences.org

Genetic Engineering and Mutagenesis Approaches

Genetic engineering and mutagenesis techniques are indispensable for dissecting the roles of specific enzymes and transporters in this compound metabolism. By manipulating the genes involved in these pathways, researchers can observe the resulting phenotypic changes and infer the function of the targeted gene.

Gene knockouts are a common approach to completely eliminate the function of a specific gene. For example, knocking out the gene for phosphomannose isomerase (MPI) in human cancer cells has been shown to lead to an accumulation of mannose-6-phosphate (B13060355), which can trigger dNTP loss and genomic instability. nih.gov This highlights the critical role of MPI in mannose metabolism. In the fungus Sclerotinia sclerotiorum, knockout mutants of a GDP-mannose pyrophosphorylase (SsMPG2) exhibited abnormal development, defective cell wall integrity, and reduced virulence, indicating the importance of this enzyme in fungal pathogenesis. nih.gov

RNA interference (RNAi) is another powerful tool for reducing the expression of a specific gene. It has been used to demonstrate that GDP-mannose pyrophosphorylases are promising targets for host-induced gene silencing (HIGS) to control fungal diseases in plants. nih.gov By expressing hairpin RNAs against these genes in plants, a significant reduction in disease symptoms was observed. nih.gov

Complementation studies involve reintroducing a functional copy of a gene into a mutant organism that lacks that gene. This is often used to confirm that the observed phenotype is indeed due to the knocked-out gene. These genetic manipulation techniques, combined with metabolic and phenotypic analyses, provide a robust framework for understanding the complex network of reactions that constitute this compound metabolism.

Quantitative Analytical Methods for Nucleotide Sugars and Glycans

Accurate quantification of this compound and other nucleotide sugars is crucial for understanding their metabolic regulation and function. Several advanced analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being one of the most powerful and widely used methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of polar analytes like nucleotide sugars. Various LC-MS/MS methods have been developed for the simultaneous quantification of multiple nucleotide sugars in biological samples. alturasanalytics.com These methods often utilize hydrophilic interaction liquid chromatography (HILIC) to separate these small, hydrophilic molecules. alturasanalytics.com Due to the identical molecular weights of some sugar isomers, chromatographic resolution is essential for their differentiation. alturasanalytics.com LC-MS has been used to identify and quantify UDP-mannose in human cell lines and mouse organs, revealing differential distribution across various brain regions. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of sugars and nucleotide sugars. bohrium.comhelixchrom.com HPLC methods have been developed for the determination of D-mannose in plasma, often involving derivatization to enhance detection. bohrium.comunipi.it An HPLC-based method has also been successfully used for the simultaneous quantification of free mannose and glucose in serum, which has potential applications as a biomarker for ovarian cancer. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) is also used for the analysis of monosaccharides, although it typically requires derivatization to make the sugars volatile. unipi.it

| Method | Principle | Advantages | Limitations | Example Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, can analyze multiple analytes simultaneously. | Requires specialized equipment, potential for matrix effects. | Quantification of UDP-Man in mouse brain and human cell lines. | nih.gov |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Robust, widely available, good for quantification. | May require derivatization for sensitive detection of underivatized sugars. | Simultaneous quantification of free mannose and glucose in serum. | nih.gov |

| GC/MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | High resolution, excellent for separating isomers. | Requires derivatization of non-volatile analytes like sugars. | Analysis of D-mannose in biological fluids. | unipi.it |

Structural Biology Techniques for Enzyme-Substrate Interactions and Transporter Mechanisms

Understanding the three-dimensional structures of the enzymes and transporters involved in this compound metabolism is fundamental to comprehending their mechanisms of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray crystallography provides high-resolution atomic models of proteins and their complexes with substrates or inhibitors. The structure of mannose-1-phosphate guanylyltransferase, an enzyme involved in GDP-mannose synthesis, has been solved, providing insights into its catalytic mechanism. wikipedia.org Similarly, the crystal structures of human α-phosphomannomutase 1 (α-PMM1) have revealed the structural basis for its role in converting mannose-6-phosphate to mannose-1-phosphate and how mutations can lead to congenital disorders of glycosylation. unm.edu The structure of the catalytic domain of GlcNAc-1-phosphotransferase in complex with UDP-GlcNAc has also been determined, shedding light on the mechanism of mannose-6-phosphate tag formation. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. elsevierpure.com NMR has been used to study the conformations of mannose-containing oligosaccharides, providing insights into their flexibility and dynamics. nih.gov A selective isotopic labeling approach combined with NMR has been used to characterize the conformational landscape of C-mannose attached to a protein, revealing that the sugar puckers interconvert between different states. nih.gov This flexibility may be crucial for protein folding and stabilization. nih.gov

These structural biology techniques, in combination with biochemical and genetic approaches, provide a comprehensive understanding of the molecular machinery that governs this compound metabolism and its diverse biological functions.

Emerging Research Frontiers and Future Directions

Elucidation of Novel Biosynthetic and Degradative Pathways for UDP-D-Mannose Derivatives

While the primary pathway for this compound synthesis is established, emerging research is focused on identifying and characterizing alternative and derivative biosynthetic and degradative routes. These novel pathways may reveal new layers of regulation and metabolic flexibility.

Recent studies have identified this compound in mammalian cells and tissues, where guanosine (B1672433) diphosphate (B83284) D-mannose (GDP-D-mannose) is the predominant mannose donor. researchgate.net The presence of this compound, particularly at higher concentrations in specific brain regions like the hypothalamus and neocortex, suggests it may have specialized roles in glycosylation under certain conditions or in specific organs. researchgate.net The observation that its concentration increases with the addition of mannose to cell cultures indicates a dynamic regulation of its biosynthesis. researchgate.net

In the realm of bacterial systems, research has uncovered unique biosynthetic pathways for complex UDP-sugar derivatives. For instance, in Pseudomonas aeruginosa and Bordetella pertussis, the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid (UDP-D-ManNAc3NAcA) starts from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and involves a series of enzymatic steps, including dehydrogenation and epimerization, that are distinct from previously characterized pathways in other bacteria like E. coli and Staphylococcus aureus. researchgate.netnih.gov The characterization of novel epimerases, such as WbpI from P. aeruginosa, highlights the diversity of enzymatic strategies employed by different organisms to synthesize mannose-containing nucleotide sugars. nih.gov

Furthermore, research into the biosynthesis of UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc) in Bacillus cereus has identified a novel two-gene operon encoding a UDP-N-acetylglucosamine C4,6-dehydratase and a UDP-4-reductase. plos.org These enzymes catalyze the conversion of UDP-GlcNAc to UDP-d-QuiNAc, a sugar derivative found in the bacterial cell wall. plos.org

The exploration of these novel pathways is crucial for understanding the full metabolic potential related to this compound and its derivatives across different domains of life.

Comprehensive Mapping of D-Mannose Nucleotide Interactomes and Regulatory Networks